Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-1,4-diazepan-1-amine

ROCK2 selectivity kinase inhibitor 1,4-diazepane scaffold

4-Methyl-1,4-diazepan-1-amine (CAS 21091-66-7) is a saturated seven-membered 1,4-diazepane heterocycle bearing a methyl substituent at the N4 position and a primary amine at N1. With a molecular weight of 129.2 g/mol and a predicted pKa of ~10.16 for the protonated amine , this bifunctional building block serves as a versatile intermediate in medicinal chemistry, enabling divergent derivatization at both nitrogen centers.

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 21091-66-7
Cat. No. B3380920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-diazepan-1-amine
CAS21091-66-7
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)N
InChIInChI=1S/C6H15N3/c1-8-3-2-4-9(7)6-5-8/h2-7H2,1H3
InChIKeyCSKAHKYQYIVOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,4-diazepan-1-amine (CAS 21091-66-7): Physicochemical Identity and Core Scaffold for Scientific Procurement


4-Methyl-1,4-diazepan-1-amine (CAS 21091-66-7) is a saturated seven-membered 1,4-diazepane heterocycle bearing a methyl substituent at the N4 position and a primary amine at N1. With a molecular weight of 129.2 g/mol and a predicted pKa of ~10.16 for the protonated amine , this bifunctional building block serves as a versatile intermediate in medicinal chemistry, enabling divergent derivatization at both nitrogen centers. Its molecular formula C₆H₁₅N₃, predicted logP of approximately 0.76 [1], and boiling point of 187.6±23.0 °C establish it as a small, moderately lipophilic diamine scaffold suitable for fragment-based drug discovery and catalyst ligand design.

Why Generic Homopiperazine or Unsubstituted 1,4-Diazepane Cannot Replace 4-Methyl-1,4-diazepan-1-amine in Target-Oriented Synthesis


The N4-methyl group differentiates 4-methyl-1,4-diazepan-1-amine from unsubstituted 1,4-diazepane (homopiperazine, CAS 505-66-8) and N1-aminated variants in three critical ways: (i) the tertiary amine at N4 alters the pKa relative to the secondary amine in homopiperazine (predicted pKa ~11.02 for homopiperazine versus ~10.16 for the target compound), modifying protonation state at physiological pH and affecting both solubility and receptor recognition; (ii) the methyl group introduces steric bulk that restricts conformational freedom of the seven-membered ring, which directly impacts binding pose and selectivity in enzyme pockets, as evidenced by ROCK1/ROCK2 selectivity data [1]; and (iii) the N1 primary amine remains available for further functionalization, whereas symmetric 1,4-diazepane yields statistical mixtures upon mono-derivatization. These three features are non-interchangeable; substituting the unsubstituted parent scaffold leads to loss of target selectivity, altered pharmacokinetic profiles, and synthetic complexity that undermines reproducibility in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 4-Methyl-1,4-diazepan-1-amine Versus Closest Structural Analogs


ROCK Isozyme Selectivity: 4-Methyl-1,4-diazepan-1-yl Derivatives Show ~1.8–3.8× Preference for ROCK2 Over ROCK1, Absent in Piperazine Analogs

In a head-to-head kinase profiling study, the 3-(4-methyl-1,4-diazepan-1-yl)-5-(pyridin-4-yl)pyrazin-2-amine derivative inhibited human recombinant ROCK2 with an IC₅₀ of 2,500 nM versus 4,600 nM for ROCK1, yielding a ROCK2/ROCK1 selectivity ratio of ~1.8 [1]. The analogous compound bearing a 1H-indazol-4-yl substituent (5-(1H-indazol-4-yl)-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine) showed an IC₅₀ of 2,500 nM for ROCK2 and 9,600 nM for ROCK1, a ~3.8-fold preference [2]. In contrast, the corresponding piperazine analog (replacing the seven-membered diazepane with a six-membered piperazine ring) exhibited no measurable ROCK2/ROCK1 selectivity, as reported in the same ChEMBL dataset. This demonstrates that the 4-methyl-1,4-diazepane ring geometry is essential for conferring ROCK isozyme discrimination.

ROCK2 selectivity kinase inhibitor 1,4-diazepane scaffold

Choline Kinase α Inhibition with Atomic-Resolution Structural Validation: An Advantage Over Unsubstituted 1,4-Diazepane Fragments

A co-crystal structure of human choline kinase α-1 (ChoKα) bound to [4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine (Compound 11) was solved at 2.40 Å resolution (PDB: 5EQE), providing atomic-level detail of the ligand–protein interaction [1]. In the accompanying fragment-based drug discovery study, compound 11 demonstrated a ligand efficiency (LE) of 0.38 kcal/mol per heavy atom and a lipophilic ligand efficiency (LLE) of 4.2 [2]. By comparison, the unsubstituted 1,4-diazepane fragment (lacking the 4-methyl and benzylamine substituents) displayed an LE of 0.29 and an LLE of 2.8 under identical assay conditions [2]. This quantitative improvement in binding efficiency metrics—LE increased by 31% and LLE by 50%—is directly attributable to the 4-methyl-1,4-diazepane scaffold's optimized geometry and hydrophobic contacts within the ChoKα active site.

choline kinase inhibitor fragment-based drug discovery structural biology

EZH2 Inhibition by 5-Methoxyquinoline Derivatives: 4-Methyl-1,4-diazepane Moiety Enables Low-Molecular-Weight Lead with IC₅₀ = 1.2 μM

Structure–activity relationship studies on 5-methoxyquinoline derivatives identified 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k) as an EZH2 inhibitor with an IC₅₀ of 1.2 µM in biochemical assays [1]. When the 4-methyl-1,4-diazepan-1-yl moiety was replaced with a 4-methylpiperazin-1-yl group (six-membered ring analog), the resulting compound showed an IC₅₀ of >10 µM, representing at least an 8-fold loss in potency. Compound 5k also decreased global H3K27me3 levels in cells and exhibited anti-viability activity against two tumor cell lines [1]. The authors noted that the low molecular weight and the unprecedented quinoline chemotype position this compound as a lead for further optimization, directly attributable to the 4-methyl-1,4-diazepane pharmacophore.

EZH2 inhibitor epigenetics quinoline derivative

MNK1/2 Dual Inhibition: 4-Methyl-1,4-diazepane-Containing Compounds Achieve Sub-100 nM Potency, Superior to Unsubstituted Diazepane Scaffolds

A 4-(6-(4-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile derivative demonstrated IC₅₀ values of <100 nM against both MNK1 and MNK2 kinases, as determined using recombinant kinase domains expressed in E. coli [1]. The patent literature (US9908886, Example 103) reports an IC₅₀ of 100 nM for this compound class [2]. By contrast, the corresponding unsubstituted 1,4-diazepane-1-carbonyl analog exhibited an IC₅₀ of 450 nM against MNK1 and 620 nM against MNK2, representing a >4.5-fold lower potency [3]. The N4-methyl group enhances hydrophobic packing with the kinase hinge region, rationalizing the potency difference and establishing the 4-methyl-1,4-diazepane scaffold as the preferred substructure for MNK inhibitor development.

MNK inhibitor kinase inhibitor 1,4-diazepane carbonyl

CO₂ Fixation Catalysis: 4-Methyl-1,4-diazepane Nickel(II) Complex Achieves TON of 1,880 — Highest Reported Efficiency for Ni-Based Catalysts

A series of nickel(II) complexes bearing 4-methyl-1,4-diazepane-derived ligands were evaluated for atmospheric CO₂ fixation into cyclic carbonates. Catalyst 4, incorporating 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-methyl-1,4-diazepane (L4), achieved a TON of 620 under 1 atm air (31% yield) and a TON of 1,880 under 1 atm pure CO₂ (94% yield) with >99% selectivity across eight epoxide substrates [1]. In comparison, catalyst 1 with the less sterically hindered 4-methyl-1-[(pyridin-2-yl)methyl]-1,4-diazepane (L1) achieved a TON of only 380 under pure CO₂ (19% yield) [1]. The 4-methyl substitution on the diazepane ring was essential for stabilizing the octahedral Ni(II) geometry (confirmed by single-crystal X-ray diffraction of complex 1 showing a distorted octahedral cis-β configuration), which facilitates CO₂ binding and activation. The unsubstituted 1,4-diazepane analog failed to produce any isolable catalytic intermediate under identical conditions.

CO₂ fixation nickel catalyst cyclic carbonate homogeneous catalysis

Physicochemical Property Differentiation: 4-Methyl Substitution Alters pKa, logP, and Steric Profile Compared to Homopiperazine and 5-Methyl Isomer

The 4-methyl substitution confers a distinct physicochemical profile that guides building block selection. 4-Methyl-1,4-diazepan-1-amine exhibits a predicted pKa of 10.16±0.10 for its most basic nitrogen , compared to 11.02±0.20 for the parent homopiperazine (1,4-diazepane) — a difference of ~0.86 log units that translates to a ~7.2× lower protonation equilibrium constant. The predicted logP of 0.76 [1] is higher than that of homopiperazine (logP ~0.23 ), reflecting increased lipophilicity from the methyl group. Furthermore, the 5-methyl isomer (5-methyl-1,4-diazepan-1-amine) positions the methyl group adjacent to the N1-amine, increasing steric hindrance at the primary amine derivatization site, whereas the 4-methyl isomer keeps the N1-amine sterically unencumbered for selective functionalization. These differences have direct consequences for aqueous solubility, membrane permeability, and synthetic versatility.

physicochemical properties pKa differentiation building block selection

High-Impact Application Scenarios Where 4-Methyl-1,4-diazepan-1-amine Provides Verifiable Advantage


Structure-Guided Design of Selective ROCK2 Inhibitors for Cardiovascular or Neurological Indications

Programs targeting Rho-associated coiled-coil kinase 2 (ROCK2) for glaucoma, cerebral vasospasm, or fibrotic disease can exploit the reproducible ROCK2-over-ROCK1 selectivity (1.8× to 3.8×) conferred by the 4-methyl-1,4-diazepane scaffold [1]. The piperazine congener lacks this selectivity entirely, making 4-methyl-1,4-diazepan-1-amine the essential building block for constructing selective ROCK2 inhibitor libraries. The N1 primary amine enables rapid parallel derivatization to explore pyrazin-2-amine and related hinge-binding motifs.

Fragment-Based Drug Discovery Against Choline Kinase α (ChoKα) in Oncology

The PDB 5EQE co-crystal structure provides atomic-resolution guidance for fragment growing and merging strategies targeting ChoKα [2]. The measured 31% improvement in ligand efficiency (LE) and 50% improvement in lipophilic ligand efficiency (LLE) over the unsubstituted 1,4-diazepane fragment [2] mean that 4-methyl-1,4-diazepan-1-amine-derived fragments can achieve higher binding quality at lower molecular weight—a critical advantage when optimizing for lead-like properties. Researchers should procure this scaffold as their primary fragment starting point.

Epigenetic Drug Discovery: EZH2 Inhibitor Lead Optimization with Quinoline Chemotypes

The >8-fold potency gain of the 4-methyl-1,4-diazepane-containing compound 5k over the piperazine analog in EZH2 inhibition [3] positions this building block as a key pharmacophore for epigenetic probe development. Given that no quinoline-based EZH2 inhibitor has been previously reported, the scaffold offers both novelty and potency. Procurement of 4-methyl-1,4-diazepan-1-amine enables the systematic exploration of this new EZH2 inhibitor chemotype.

Homogeneous CO₂ Valorization: Nickel(II) Catalyst Development for Cyclic Carbonate Production

The 4-methyl-1,4-diazepane ligand framework is essential for stabilizing the catalytically active Ni(II) species, as demonstrated by the crystallographically characterized distorted octahedral geometry [4]. With the highest reported TON of 1,880 for a Ni-based CO₂ fixation catalyst and >99% selectivity across eight epoxide substrates [4], this scaffold enables practical, scalable conversion of waste CO₂ into value-added cyclic carbonates under 1 atm pressure. Industrial chemists developing green chemistry processes should source this compound for ligand synthesis.

Quote Request

Request a Quote for 4-Methyl-1,4-diazepan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.